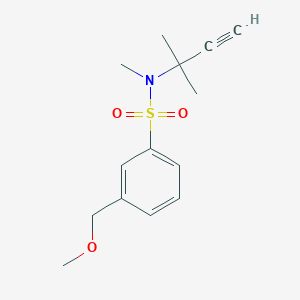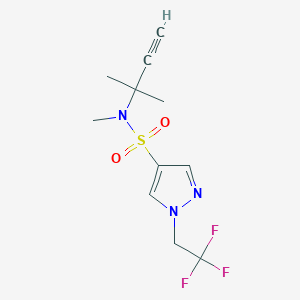
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea, also known as SB-431542, is a selective inhibitor of transforming growth factor beta (TGF-β) receptor type I (ALK5). It is widely used in scientific research to investigate the role of TGF-β signaling in various biological processes.
Mecanismo De Acción
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea selectively inhibits the activity of ALK5, which is a type I receptor for TGF-β. TGF-β signaling plays a critical role in many biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting ALK5, 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea blocks the downstream signaling of TGF-β and alters the cellular response to this cytokine.
Biochemical and Physiological Effects
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been reported to promote the proliferation and differentiation of various cell types, including mesenchymal stem cells and neural progenitor cells. It has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its selectivity for ALK5, which allows for precise manipulation of TGF-β signaling. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its potential off-target effects, as it may also inhibit other kinases at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea. One area of interest is its potential therapeutic applications, particularly in cancer therapy and tissue engineering. Another area of interest is its role in developmental biology and stem cell differentiation, as TGF-β signaling is critical for these processes. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea and to identify potential new targets for drug development.
Métodos De Síntesis
The synthesis of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with 2-methylthiophenol to produce 4-(2-methylsulfanylphenyl)-3-nitropyridine. This compound is then reacted with propargylamine to give 1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-yn-1-amine, which is subsequently converted to 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea by reaction with isocyanate.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been used in a wide range of scientific research, including cancer biology, stem cell research, and developmental biology. It has been shown to inhibit TGF-β signaling and promote cell proliferation and differentiation in various cell types.
Propiedades
IUPAC Name |
1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-4-7-14(2)11(15)13-9-5-6-12-10(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJZEAWBBZJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C(=O)NC1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)


![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)
![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)